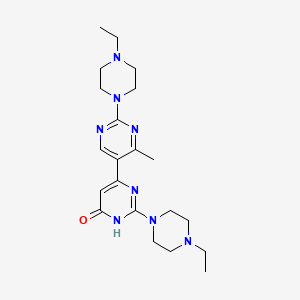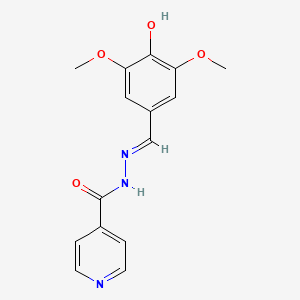![molecular formula C19H30N2O B6053687 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective orexin receptor antagonist. Orexin receptors are a type of G-protein-coupled receptor that is expressed in the central nervous system and plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. The discovery of orexin receptors has opened up new avenues for the development of drugs for the treatment of sleep disorders, obesity, and addiction.
Mécanisme D'action
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a selective antagonist of orexin receptors, which are expressed in the hypothalamus and other regions of the brain. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. The selective blockade of these receptors by this compound inhibits the activity of orexin neurons, leading to a reduction in wakefulness, food intake, and body weight.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, the selective blockade of orexin receptors by this compound has been shown to reduce wakefulness, increase sleep, reduce food intake, and reduce body weight. These effects are thought to be mediated by the inhibition of orexin neurons, which play a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol for lab experiments is its selectivity for orexin receptors. This allows researchers to selectively block the activity of orexin neurons without affecting other neurotransmitter systems. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the research and development of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol and other orexin receptor antagonists. One area of research is the development of drugs for the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of research is the development of drugs for the treatment of obesity and other metabolic disorders.
In addition, there is growing interest in the role of orexin receptors in addiction and reward pathways. Orexin neurons have been shown to play a role in the regulation of drug-seeking behavior, and the selective blockade of orexin receptors by this compound has been shown to reduce drug-seeking behavior in animal models. This suggests that orexin receptor antagonists may have potential as a treatment for addiction.
Conclusion:
This compound is a selective orexin receptor antagonist that has been extensively studied in scientific research for its potential therapeutic applications. The selective blockade of orexin receptors by this compound has been shown to promote sleep, reduce food intake, and reduce body weight in animal models. Future research directions include the development of drugs for the treatment of sleep disorders, obesity, and addiction.
Méthodes De Synthèse
The synthesis of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that starts with the reaction of 4-methylbenzylamine with cyclopentanone to form 4-cyclopentyl-1-(4-methylbenzyl)piperidine. This intermediate is then reacted with 2-chloroethanol to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research is the development of drugs for the treatment of sleep disorders. Orexin receptors play a crucial role in the regulation of sleep-wake cycles, and the selective blockade of these receptors by this compound has been shown to promote sleep in animal models.
Another area of research is the development of drugs for the treatment of obesity. Orexin receptors are also involved in the regulation of appetite and energy homeostasis, and the selective blockade of these receptors by this compound has been shown to reduce food intake and body weight in animal models.
Propriétés
IUPAC Name |
2-[4-cyclopentyl-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-8-17(9-7-16)14-20-11-12-21(15-19(20)10-13-22)18-4-2-3-5-18/h6-9,18-19,22H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTFSPBQJYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)

![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)

![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)
